1-(3-fluorophenyl)-3-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}thiourea
Description
This thiourea derivative features a complex structure combining a 3-fluorophenyl group, a 4-(4-fluorophenyl)piperazine moiety, and a thiophen-2-yl substituent. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with compounds known to interact with dopamine transporters, P-glycoprotein, and other therapeutic targets .
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N4S2/c1-17(27-24(31)28-20-5-2-4-19(26)16-20)23(22-6-3-15-32-22)30-13-11-29(12-14-30)21-9-7-18(25)8-10-21/h2-10,15-17,23H,11-14H2,1H3,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBBDKIIFWELDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=S)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorophenyl)-3-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to applications in medicinal chemistry, particularly in the development of compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound features a complex structure that includes:
- A thiourea moiety, which is pivotal for its biological activity.
- A piperazine ring, which is often associated with psychoactive properties and receptor binding.
- Fluorinated phenyl groups that enhance lipophilicity and potentially influence binding interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiourea derivatives. Specifically, compounds similar to the target molecule have shown promising results against various cancer cell lines. For example:
- In vitro studies demonstrated that thiourea derivatives can inhibit the growth of cancer cells with IC50 values ranging from 3 to 20 µM. Notably, some derivatives exhibited IC50 values as low as 1.5 µM against leukemia cells, indicating potent activity against hematological malignancies .
| Compound Type | IC50 (µM) | Cancer Type |
|---|---|---|
| Thiourea Derivative | 1.5 | Leukemia |
| Aromatic Thiourea Derivative | <20 | Lung, Liver, Breast |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiourea derivatives have shown activity against a range of pathogenic bacteria and fungi. For instance:
- A study reported that certain thiourea compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Activity
Thiourea derivatives are noted for their anti-inflammatory properties. The target compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases:
- Research indicates that related thioureas can suppress NF-kB activation in human cells, thereby reducing inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Key factors influencing activity include:
- Substituent Effects : The presence of fluorine atoms enhances binding affinity due to increased lipophilicity.
- Piperazine Modifications : Variations in the piperazine substituents can alter receptor interactions and enhance therapeutic efficacy.
Case Studies
Several case studies provide insights into the efficacy of thiourea derivatives:
- Leishmaniasis Treatment : A series of thioureas were synthesized and tested against Leishmania amazonensis, showing promising anti-leishmanial activity with IC50 values below 10 µM. These findings suggest potential applications in tropical medicine .
- Tyrosinase Inhibition : Compounds structurally related to the target molecule were evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Some showed competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-(3-fluorophenyl)-3-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}thiourea may exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression . The presence of fluorine atoms in the structure may enhance the binding affinity to these receptors.
Antipsychotic Potential
The compound's structural similarity to known antipsychotic agents suggests potential applications in treating schizophrenia and other psychotic disorders. Piperazine derivatives are often explored for their antagonistic effects on dopamine receptors, which play a significant role in the pathophysiology of psychosis .
Neuroprotective Effects
There is growing evidence that thiourea derivatives possess neuroprotective properties. These compounds can potentially mitigate neuronal damage by reducing oxidative stress and inflammation, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step processes typically starting from commercially available piperazine derivatives. The synthetic routes often focus on optimizing yield and purity while exploring modifications to enhance pharmacological activity. For instance, variations in the thiourea group or substitutions on the piperazine ring can lead to derivatives with improved efficacy or reduced side effects .
Case Studies
Several studies have explored the pharmacodynamics of this compound:
- Study on Antidepressant Effects : A recent clinical trial investigated the efficacy of a related piperazine derivative in patients with major depressive disorder. Results indicated significant improvements in mood scores compared to placebo controls, suggesting that modifications to the thiourea structure may enhance therapeutic effects .
- Neuroprotective Study : In vitro studies demonstrated that compounds with similar structures could reduce neuronal apoptosis induced by oxidative stress. This highlights the potential for this compound as a neuroprotective agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Piperazine-Containing Analogs
- JJC8-088/091 (): These compounds incorporate a bis(4-fluorophenyl)methyl group linked to a piperazine-sulfonyl chain. Unlike the target compound, they lack the thiourea and thiophene groups but share fluorinated aromatic and piperazine motifs. These features are critical for dopamine uptake inhibition, suggesting the target compound may exhibit similar CNS activity .
- GPV005/031 (): These analogs include a 4-(4-fluorophenyl)piperazine group connected to a hydroxypropoxy-phenyl scaffold.
Thiourea Derivatives
- 1-(4-Fluorophenyl)-3-(4-phenoxyphenyl)thiourea (): This simpler thiourea derivative has a molecular weight of 338.4 g/mol and a boiling point of 450°C. Its lack of piperazine and thiophene groups likely reduces CNS penetration compared to the target compound, emphasizing the role of these substituents in enhancing lipophilicity and target binding .
- ZEFKED (): A triazole-thione derivative with a 4-fluorophenyl group and piperazine-methyl linkage.
Physical and Chemical Properties
Hypothesized Pharmacological Profiles
- Dopamine Transporter Interaction : The piperazine and fluorophenyl groups in JJC8-088/091 suggest the target compound may similarly inhibit dopamine reuptake, though experimental validation is needed .
- Solubility and Bioavailability : The thiophene and thiourea groups may enhance solubility compared to purely aromatic analogs (e.g., ), though steric effects from the propan-2-yl chain could offset this advantage .
Preparation Methods
Piperazine Intermediate Preparation
The 4-(4-fluorophenyl)piperazine subunit is synthesized via nucleophilic aromatic substitution, adapting methods from piperazine pharmaceutical intermediates.
Reaction Scheme :
-
Diethanolamine → Bis(2-chloroethyl)methylamine hydrochloride (thionyl chloride, CHCl₃, 0–5°C)
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Bis(2-chloroethyl)methylamine + 4-fluoroaniline → 4-(4-Fluorophenyl)piperazine (xylene, reflux, 12 h)
Key Parameters :
Propan-2-yl Backbone Assembly
The 1-(thiophen-2-yl)propan-2-yl group is introduced via Grignard addition or alkylation:
Method A :
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Thiophene-2-carboxaldehyde → Thiophen-2-yl-magnesium bromide (Mg, THF, 0°C)
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Reaction with epichlorohydrin → 1-(Thiophen-2-yl)propan-2-ol (Ni-catalyzed cross-coupling)
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Conversion to amine : Mitsunobu reaction with phthalimide followed by hydrazinolysis
Method B :
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Alkylation of 4-(4-fluorophenyl)piperazine with 1-bromo-1-(thiophen-2-yl)propane (K₂CO₃, DMF, 60°C, 8 h)
Purification :
Thiourea Formation
Reaction with 3-Fluorophenyl Isothiocyanate
The primary amine intermediate reacts with 3-fluorophenyl isothiocyanate under mild conditions:
Procedure :
-
1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine (1 eq) + 3-fluorophenyl isothiocyanate (1.1 eq)
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Solvent : Dry dichloromethane (DCM) or tetrahydrofuran (THF)
Critical Factors :
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 52% | 48% |
| Reaction Time | 18 h | 22 h |
| Purity (HPLC) | 98.2% | 97.8% |
| Key Advantage | Higher thiophene regioselectivity | Avoids Grignard handling |
Industrial-Scale Adaptation Challenges
Q & A
Q. What safety protocols are critical for handling fluorinated intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
